molecular formula C22H32Cl2N2O4 B1237336 Lorglumide, (S)- CAS No. 118919-28-1

Lorglumide, (S)-

Cat. No.: B1237336
CAS No.: 118919-28-1
M. Wt: 459.4 g/mol
InChI Key: IEKOTSCYBBDIJC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Lorglumide is a cholecystokinin (CCK) antagonist that has been studied for its potential therapeutic applications. It is a derivative of glutamic acid and has been primarily investigated for its effects on gastrointestinal motility and pancreatic secretion.

Scientific Research Applications

    Chemistry: It is used as a tool to study cholecystokinin receptors and their role in various biochemical pathways.

    Biology: Research has focused on its effects on gastrointestinal motility and pancreatic secretion.

    Medicine: Potential therapeutic applications include the treatment of gastrointestinal disorders and pain management.

    Industry: It is used in the development of new pharmaceuticals targeting cholecystokinin receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lorglumide, (S)- typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor.

    Amidation: The precursor undergoes amidation to introduce the amide functional group.

    Protection and Deprotection: Protective groups are used to ensure selective reactions at specific sites.

    Final Coupling: The final step involves coupling the protected intermediate with the desired acid or amine to form Lorglumide, (S)-.

Industrial Production Methods

Industrial production of Lorglumide, (S)- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used.

    Optimization: Reaction conditions are optimized for yield and purity.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Lorglumide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

(S)-Lorglumide exerts its effects by antagonizing cholecystokinin receptors. It binds to these receptors, preventing the natural ligand (cholecystokinin) from activating them. This inhibition affects various physiological processes, including gastrointestinal motility and pancreatic enzyme secretion.

Comparison with Similar Compounds

Similar Compounds

    Devazepide: Another cholecystokinin antagonist with similar applications.

    Proglumide: A non-selective cholecystokinin antagonist used in research.

    Loxiglumide: A selective cholecystokinin antagonist with similar properties.

Uniqueness

(S)-Lorglumide is unique due to its specific chiral configuration, which provides selective binding to cholecystokinin receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

118919-28-1

Molecular Formula

C22H32Cl2N2O4

Molecular Weight

459.4 g/mol

IUPAC Name

(4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid

InChI

InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)/t19-/m0/s1

InChI Key

IEKOTSCYBBDIJC-IBGZPJMESA-N

Isomeric SMILES

CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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